molecular formula C6H7IN2 B1592063 2-cyclopropyl-5-iodo-1H-imidazole CAS No. 761426-65-7

2-cyclopropyl-5-iodo-1H-imidazole

Cat. No. B1592063
M. Wt: 234.04 g/mol
InChI Key: BUGIVUAOFKVFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-cyclopropyl-5-iodo-1H-imidazole” is a compound that belongs to the class of imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years due to their broad range of chemical and biological properties . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular formula of “2-cyclopropyl-5-iodo-1H-imidazole” is C6H7IN2 . The structure can be represented by the SMILES notation: C1CC1C2=NC=C(N2)I .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Scientific Research Applications

Synthesis and Chemical Properties

  • Imidazole derivatives, including those related to 2-cyclopropyl-5-iodo-1H-imidazole, have been extensively studied for their chemical properties and synthesis methods. For instance, various 1,5-diaryl-1H-imidazoles have been synthesized via direct coupling processes, showcasing the versatility of imidazole rings in chemical reactions (Bellina et al., 2005). Similarly, the synthesis of biimidazoles and their analogues demonstrates the potential of imidazole derivatives in creating compounds with specific pharmacological profiles (Matthews et al., 1990).

Biological and Medicinal Applications

  • Imidazole-based compounds, including 2-cyclopropyl-5-iodo-1H-imidazole, have a broad spectrum of bioactivities due to their ability to bind with various enzymes and receptors. They are prominent in anticancer, antifungal, antibacterial, and other medicinal applications (Zhang et al., 2014).

Advanced Synthesis Techniques

  • Advanced methods have been developed for the efficient synthesis of imidazole derivatives. These include palladium-catalyzed reactions and direct arylation techniques, which are essential for producing structurally diverse imidazole compounds with potential therapeutic applications (Bellina et al., 2007).

Structural Analysis and Material Science Applications

  • Structural analysis of imidazole derivatives, like 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, reveals insights into their electronic and spatial configurations. These studies are crucial for understanding the chemical behavior of these compounds in various applications, including material science (Boechat et al., 2016).

Pharmaceutical Research and Development

  • In the realm of pharmaceutical research, imidazole derivatives are being explored for their roles in inhibiting specific enzymes and in cancer therapy. For example, studies on imidazole cyclopropyl amine analogues have shown potential in targeting mutant enzymes for therapeutic interventions (Zheng et al., 2018).

Scientific Research Applications of 2-Cyclopropyl-5-Iodo-1H-Imidazole

Crystal Structure Analysis

  • 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole and Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate : The crystal structures of these molecules have been reported, providing insights into non-planar configurations and electron density distribution within the triazole ring, indicative of their potential applications in material science and pharmaceuticals (Boechat et al., 2016).

Synthesis and Chemical Reactions

  • Regioselective Synthesis of 1,5-diaryl-1H-imidazoles by Palladium-catalyzed Direct Arylation of 1-aryl-1H-imidazoles : This research highlights the synthesis of 1,5-diaryl-1H-imidazoles, demonstrating the versatility of imidazole rings in chemical reactions and their potential cytotoxic activity against human tumor cell lines (Bellina et al., 2005).

  • Synthesis and Cardiotonic Activity of Novel Biimidazoles : This study involves the synthesis of substituted bi-1H-imidazoles and their evaluation for inotropic activity, underlining the importance of imidazoles in pharmaceutical applications (Matthews et al., 1990).

  • Divergent and Regioselective Synthesis of 1,2,4- and 1,2,5-trisubstituted Imidazoles : This paper discusses a methodology based on regiocontrolled N-alkylation of imidazole intermediates, showcasing the potential for creating structurally diverse imidazole compounds (Delest et al., 2008).

Medicinal Applications

  • Discovery and Structure-Activity-Relationship Study of Novel Imidazole Cyclopropyl Amine Analogues for Mutant Isocitric Dehydrogenase 1 (IDH1) Inhibitors : This research demonstrates the application of imidazole derivatives in targeting mutant enzymes for therapeutic interventions, particularly in cancer treatment (Zheng et al., 2018).

Future Directions

The future directions in the research of imidazole derivatives involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their versatility and utility in a number of areas .

properties

IUPAC Name

2-cyclopropyl-5-iodo-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGIVUAOFKVFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621188
Record name 2-Cyclopropyl-5-iodo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-5-iodo-1H-imidazole

CAS RN

761426-65-7
Record name 2-Cyclopropyl-5-iodo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared in accordance with the literature reference of Cliff & Pyne, Synthesis-Stuttgart (7), 681–682(1994) by reacting 2-cyclopropyl-1H-imidazole with iodine in the presence of NaOH. The obtained 4,5-diiodo-2-cyclopropyl-1H-imidazole was then reacted with sodium sulfite to obtain the title compound.
[Compound]
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-cyclopropyl-5-iodo-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-cyclopropyl-5-iodo-1H-imidazole
Reactant of Route 3
2-cyclopropyl-5-iodo-1H-imidazole
Reactant of Route 4
2-cyclopropyl-5-iodo-1H-imidazole
Reactant of Route 5
2-cyclopropyl-5-iodo-1H-imidazole
Reactant of Route 6
2-cyclopropyl-5-iodo-1H-imidazole

Citations

For This Compound
1
Citations
J Li, C Zhang, H Xu, C Wang, R Dong… - Journal of Medicinal …, 2022 - ACS Publications
Pan-bromodomain and extra terminal (Pan-BET) inhibitors show profound efficacy but exhibit pharmacology-driven toxicities in clinical trials. The development of domain-selective BET …
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.